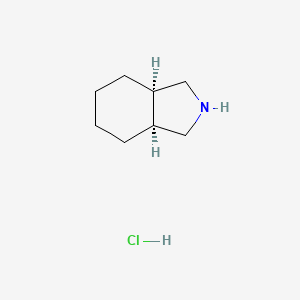

cis-Octahydro-1H-isoindole hydrochloride

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQIZUYXKFTUEB-KVZVIFLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCC2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CNC[C@H]2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670009 | |

| Record name | (3aR,7aS)-Octahydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161829-92-1 | |

| Record name | (3aR,7aS)-Octahydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Octahydro-1H-isoindole hydrochloride is a heterocyclic amine that serves as a valuable building block in organic synthesis. Its structural motif is found in various biologically active molecules, making it a compound of interest for medicinal chemistry and drug development. Understanding its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the known physicochemical characteristics of cis-Octahydro-1H-isoindole and its hydrochloride salt, details common experimental protocols for their determination, and presents a generalized workflow for such characterization.

Physicochemical Data

The following table summarizes the key physicochemical properties of cis-Octahydro-1H-isoindole and its hydrochloride salt. It is important to distinguish between the free base and its salt form, as their properties can differ significantly.

| Property | cis-Octahydro-1H-isoindole (Free Base) | This compound |

| CAS Number | 1470-99-1, 21850-12-4[1][2] | 161829-92-1[3] |

| Molecular Formula | C₈H₁₅N[1][4] | C₈H₁₆ClN[3] |

| Molecular Weight | 125.21 g/mol [1][4] | 161.67 g/mol [3] |

| Appearance | Colorless to light yellow liquid or solid[1][5][6] | Solid[1] |

| Melting Point | 75-80 °C (Note: another source indicates 189°C for the boiling point, which may be a conflation)[1] | Not explicitly found, but expected to be a solid with a defined melting point. |

| Boiling Point | 189-190.2 °C at 760 mmHg[1][7][8] | Decomposes upon heating before boiling. |

| Density | 0.915 ± 0.06 g/cm³ (Predicted)[1] | Not available. |

| Solubility | Soluble in methanol, ethanol, acetone, and dimethyl sulfoxide[1] | Expected to be soluble in water and polar protic solvents. |

| pKa | 11.53 ± 0.20 (Predicted)[1][2] | Not applicable (fully protonated). |

| Flash Point | 62.1 °C[7][9] | Not available. |

| Refractive Index | 1.4910 to 1.4950[1] | Not available. |

| LogP | 1.91[7] | Not available. |

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of a compound like this compound are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for key analytical techniques.

1. Melting Point Determination

-

Apparatus: Digital melting point apparatus or a traditional Thiele tube setup.

-

Procedure:

-

A small, dry sample of the crystalline hydrochloride salt is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

-

The experiment is typically repeated two to three times, and the average value is reported.

-

2. Solubility Assessment

-

Apparatus: Analytical balance, volumetric flasks, vials, shaker or magnetic stirrer, and a method for concentration determination (e.g., HPLC-UV, LC-MS).

-

Procedure (Equilibrium Solubility Method):

-

An excess amount of the hydrochloride salt is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions of different pH) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a calibrated analytical method.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

3. pKa Determination

-

Apparatus: pH meter, autoburette, and a temperature-controlled vessel.

-

Procedure (Potentiometric Titration):

-

A precisely weighed amount of the free base (cis-Octahydro-1H-isoindole) is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored and recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration. For a basic compound, this corresponds to the point where half of the amine has been protonated.

-

4. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are essential for structural confirmation. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆), and the spectrum is acquired on an NMR spectrometer. Chemical shifts, coupling constants, and integration values provide detailed structural information.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A small amount of the sample is analyzed, often as a KBr pellet or a thin film. Characteristic peaks for N-H bonds (in the free base) and N⁺-H bonds (in the hydrochloride salt), as well as C-H and C-N bonds, would be expected.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[4] The exact mass can confirm the elemental composition.

Mandatory Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a research compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

The physicochemical properties of this compound are critical for its effective use in research and development. This guide has summarized the available data, provided an overview of standard experimental protocols for their determination, and illustrated a typical characterization workflow. Accurate and comprehensive characterization of this and similar molecules is a prerequisite for advancing synthetic chemistry and drug discovery efforts.

References

- 1. chembk.com [chembk.com]

- 2. cis-Octahydro-isoindole | 21850-12-4 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Octahydroisoindole | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-Octahydro-1H-isoindole | 1470-99-1 [sigmaaldrich.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Octahydroisoindole | CAS#:21850-12-4 | Chemsrc [chemsrc.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. infochems.co.kr [infochems.co.kr]

- 10. This compound(161829-92-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to cis-Octahydro-1H-isoindole Hydrochloride: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-Octahydro-1H-isoindole hydrochloride, a pivotal heterocyclic building block in medicinal chemistry. This document details its chemical identity, molecular structure, synthesis, and its significant application in the development of targeted cancer therapies, particularly as a scaffold for Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the bicyclic amine cis-Octahydro-1H-isoindole. The "cis" configuration indicates that the two hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same side of the molecule.

Molecular Structure:

The molecular structure of the cis-Octahydro-1H-isoindole cation is characterized by a fused ring system consisting of a cyclopentane ring and a piperidine ring in a cis-fused configuration. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 161829-92-1[1] |

| Molecular Formula | C₈H₁₆ClN[1] |

| Molecular Weight | 161.67 g/mol [1] |

| Synonyms | cis-Hexahydroisoindole hydrochloride, (3aR,7aS)-octahydro-1H-isoindole hydrochloride[1][2] |

| SMILES | C1CC[C@H]2CNCC[C@H]2C1.Cl |

Synthesis of this compound

A common and effective method for the synthesis of cis-Octahydro-1H-isoindole involves the catalytic hydrogenation of cis-1,2,3,6-tetrahydrophthalimide. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Experimental Protocol: Catalytic Hydrogenation of cis-1,2,3,6-Tetrahydrophthalimide

This protocol outlines a general procedure for the synthesis of cis-Octahydro-1H-isoindole from cis-1,2,3,6-tetrahydrophthalimide, a readily available starting material.

Materials:

-

cis-1,2,3,6-Tetrahydrophthalimide

-

Palladium on carbon (10% Pd/C) or other suitable hydrogenation catalyst

-

Ethanol or other suitable solvent

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl) solution

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve cis-1,2,3,6-tetrahydrophthalimide in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the appropriate temperature. The reaction is typically stirred for several hours until the uptake of hydrogen ceases.

-

Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude cis-Octahydro-1H-isoindole.

-

Salt Formation: Dissolve the crude free base in a suitable solvent and treat with a solution of hydrochloric acid. The hydrochloride salt will precipitate out of the solution.

-

Purification: The precipitated this compound can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Application in Drug Development: A Scaffold for FGFR Inhibitors

cis-Octahydro-1H-isoindole serves as a crucial scaffold in the design and synthesis of potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive targets for therapeutic intervention. The rigid, bicyclic structure of the isoindole core provides a well-defined framework for the spatial orientation of pharmacophoric groups that interact with the ATP-binding pocket of the FGFR kinase domain.

The FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a complex and highly regulated network that plays a critical role in cell proliferation, differentiation, migration, and survival.[3][4][5] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations leading to fusion proteins, can result in oncogenesis.

Diagram 1: Simplified FGFR Signaling Pathway

Caption: Simplified overview of the FGFR signaling cascade.

Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of compounds derived from this compound against FGFR kinases.

Materials:

-

Recombinant human FGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compounds (dissolved in DMSO)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In a 384-well plate, add the kinase buffer, the recombinant FGFR enzyme, and the peptide substrate.

-

Compound Addition: Add the diluted test compounds to the reaction mixture. Include a positive control (a known FGFR inhibitor) and a negative control (DMSO vehicle).

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.

-

Data Analysis: Measure the luminescence using a microplate reader. The inhibitory activity of the test compounds is calculated as a percentage of the control (DMSO-treated) activity. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data: Biological Activity of an Isoindole-Derived FGFR Inhibitor

The utility of the cis-octahydro-1H-isoindole scaffold is demonstrated by its incorporation into novel FGFR inhibitors. While specific data for a direct derivative of the hydrochloride salt is proprietary in many instances, the following table presents representative biological activity data for a compound class where the isoindole moiety is a key structural feature.

Table 2: Representative Biological Activity of an Isoindole-based FGFR1 Inhibitor

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Indazole Derivative 9u | FGFR1 | 3.3 |

Note: Data is for an indazole derivative, a class of compounds that can be synthesized using isoindole-related precursors, and serves to illustrate the potency achievable with this structural motif.

Logical Workflow for Drug Discovery

The process of developing a novel FGFR inhibitor utilizing the this compound scaffold follows a structured workflow from initial design to preclinical evaluation.

Diagram 2: Drug Discovery Workflow

Caption: Workflow for FGFR inhibitor development.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its application as a scaffold for FGFR inhibitors highlights its importance in the field of oncology drug discovery. The information provided in this technical guide serves as a foundational resource for researchers and scientists working to develop the next generation of targeted therapies.

References

- 1. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]

- 2. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of cis-Octahydro-1H-isoindole hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of cis-Octahydro-1H-isoindole Hydrochloride in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on known qualitative solubility, the factors influencing the solubility of amine hydrochlorides, and a detailed, generalized experimental protocol for determining solubility.

Physicochemical Properties

This compound is an organic compound used as an intermediate in chemical synthesis, including for hormone drugs and in antibiotic research.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClN | [2] |

| Molecular Weight | 161.67 g/mol | [2] |

| Appearance | Colorless to light yellow crystal/solid | [1] |

| Melting Point | ~75-80 °C (for the free base) | [1] |

| Boiling Point | 189 °C (lit., for the free base) | [1] |

| CAS Number | 161829-92-1 | [3][4] |

Solubility Profile

| Solvent | Solubility | Source |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

The solubility of amine salts is influenced by the polarity of the solvent. Generally, amine hydrochlorides, being salts, exhibit higher solubility in polar solvents.

Factors Influencing Solubility of Amine Hydrochlorides

The solubility of amine hydrochlorides, such as this compound, in organic solvents is governed by several factors. Understanding these factors is crucial for predicting and manipulating solubility in various applications.

-

Solvent Polarity : The "like dissolves like" principle is a key determinant.[5] Polar solvents are generally more effective at dissolving ionic salts like amine hydrochlorides.

-

Temperature : The solubility of most solid compounds, including amine hydrochlorides, tends to increase with temperature.[6]

-

pH of the Solution : While more relevant in aqueous solutions, the acidic or basic nature of an organic solvent can influence the ionization state of the amine hydrochloride and thus its solubility.[6]

-

Presence of Other Solutes : The presence of other substances in the solvent can either increase ("salting in") or decrease ("salting out") the solubility of the target compound.

Caption: Logical relationship of factors influencing solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on the widely used shake-flask method.[7][8]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

-

Alternatively, for a gravimetric determination, a known volume of the filtered supernatant can be evaporated to dryness in a pre-weighed container, and the mass of the residue is measured.[9]

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution based on the analytical results and the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Caption: Shake-flask method for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce in the public domain, this guide provides a framework for understanding and determining its solubility. The qualitative data indicates solubility in common polar organic solvents. For precise quantitative measurements, the provided generalized experimental protocol based on the shake-flask method can be employed. A thorough understanding of the factors influencing solubility is essential for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 161829-92-1 [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmajournal.net [pharmajournal.net]

Technical Guide: Spectroscopic Analysis of cis-Octahydro-1H-isoindole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for cis-Octahydro-1H-isoindole hydrochloride. It includes structured data tables, comprehensive experimental protocols, and a workflow diagram to facilitate the characterization of this compound.

Introduction

This compound is a saturated bicyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and structure in research and development settings. This guide outlines the expected NMR and mass spectrometry data and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the methine and methylene protons of the bicyclic system. The protonation of the nitrogen atom leads to a downfield shift of adjacent protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | Broad Singlet | 2H | NH ₂⁺ |

| ~3.4-3.6 | Multiplet | 2H | H-1, H-3 (axial) |

| ~3.1-3.3 | Multiplet | 2H | H-1, H-3 (equatorial) |

| ~3.0-3.2 | Multiplet | 2H | H-3a, H-7a |

| ~1.8-2.0 | Multiplet | 4H | H-4, H-7 (axial & equatorial) |

| ~1.4-1.6 | Multiplet | 4H | H-5, H-6 (axial & equatorial) |

Note: Predicted data based on typical values for similar saturated heterocyclic amine hydrochlorides. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Data

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~45-50 | C-1, C-3 |

| ~35-40 | C-3a, C-7a |

| ~25-30 | C-4, C-7 |

| ~20-25 | C-5, C-6 |

Note: Predicted data based on typical values for similar saturated heterocyclic systems. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often preferred for hydrochloride salts to observe the N-H protons, which may exchange with residual water in other solvents.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Spectral Width: 0-60 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D₂O at δ ~4.79 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Mass Spectrometry Data

For the hydrochloride salt, the mass spectrum will show the molecular ion for the free base (cis-Octahydro-1H-isoindole).

| m/z | Relative Intensity (%) | Assignment |

| 126.1277 | 100 | [M+H]⁺ (protonated free base) |

| 125.1204 | Variable | [M]⁺ (molecular ion of the free base) |

Note: The exact mass of the free base (C₈H₁₅N) is 125.1204. The protonated molecule [C₈H₁₆N]⁺ has an exact mass of 126.1277. The relative intensity of the molecular ion versus the protonated molecule will depend on the ionization technique.

Predicted Fragmentation Pattern

The fragmentation of the cis-Octahydro-1H-isoindole molecular ion is expected to proceed through characteristic pathways for cyclic amines, including alpha-cleavage and ring-opening reactions.

| Fragment m/z | Possible Structure/Loss |

| 97 | Loss of C₂H₄ |

| 82 | Loss of C₃H₇ |

| 68 | Loss of C₄H₉ |

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

-

If the solvent system is not already acidic, add a small amount of formic acid (0.1% v/v) to promote protonation.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Determine the elemental composition from the accurate mass measurement.

-

For fragmentation data (MS/MS), analyze the daughter ions to propose fragmentation pathways and confirm the structure.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

This comprehensive guide provides the necessary data and protocols for the accurate and efficient spectroscopic analysis of this compound, supporting its use in further scientific endeavors.

The Ascendant Scaffold: A Comprehensive Review of Octahydro-1H-isoindoles in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The octahydro-1H-isoindole core, a saturated bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, enabling potent and selective interactions with a variety of biological targets. This technical guide delves into the burgeoning field of octahydro-1H-isoindole chemistry, offering a comprehensive review of its applications in oncology and neuroscience. We present a detailed analysis of key compounds, their synthesis, biological evaluation, and underlying mechanisms of action, supported by structured data, in-depth experimental protocols, and visual representations of relevant signaling pathways.

Anticancer Applications: Targeting Key Signaling Pathways

The octahydro-1H-isoindole scaffold has been successfully employed in the design of novel anticancer agents. These compounds have demonstrated significant activity against various cancer cell lines, primarily through the inhibition of critical signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein that, when constitutively activated, promotes tumor progression.[1][2] The inhibition of STAT3 has become a promising strategy in cancer therapy.[2][3] Researchers have explored the utility of the octahydro-1H-isoindole scaffold in developing potent STAT3 inhibitors.

A common method to assess the inhibitory potential of compounds against STAT3 is a cell-based assay that measures the phosphorylation of STAT3.[1][4]

Cell Culture and Treatment:

-

Human cancer cell lines known to have constitutively active STAT3 (e.g., certain breast or oral cancer cell lines) are seeded in 6-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.[4]

-

The cells are then treated with varying concentrations of the test octahydro-1H-isoindole compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).[4]

Western Blot Analysis:

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the reduction in p-STAT3 levels relative to total STAT3.

A significant decrease in the ratio of p-STAT3 to total STAT3 in compound-treated cells compared to control cells indicates inhibition of the STAT3 pathway.

References

- 1. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. natural-stat3-inhibitors-a-mini-perspective - Ask this paper | Bohrium [bohrium.com]

- 4. 2.10. STAT3 Inhibition [bio-protocol.org]

An In-depth Technical Guide to the Discovery and Synthetic History of Isoindole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindole alkaloids are a structurally diverse class of natural products that have garnered significant attention from the scientific community due to their wide range of potent biological activities. This technical guide provides a comprehensive overview of the discovery, synthetic history, and biological significance of key isoindole alkaloids. We delve into the distinct families of these compounds, with a particular focus on the protein kinase inhibitor staurosporine, the actin polymerization modulator cytochalasin B, and the structurally unique magallanesine. This guide includes a compilation of quantitative biological data, detailed experimental methodologies for pivotal synthetic transformations, and visualizations of biosynthetic and synthetic pathways to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

Introduction to Isoindole Alkaloids

The isoindole core, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a key structural motif in a variety of natural products and synthetic compounds of medicinal importance.[1] Unlike its isomer, indole, the nitrogen atom in isoindole is not directly attached to the benzene ring.[2] Natural products containing the isoindole skeleton, or its reduced (isoindoline) or oxidized (isoindolinone, phthalimide) forms, exhibit a remarkable array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This has made them attractive targets for total synthesis and analog development.

This guide will explore three major classes of isoindole alkaloids:

-

Indolocarbazoles: Characterized by a complex, fused heterocyclic system, with staurosporine being a prominent example.

-

Macrocyclic Polyketides (Cytochalasans): Featuring a highly substituted hydroisoindolone moiety fused to a large macrocyclic ring, such as in cytochalasin B.

-

Isoindolobenzazocine Alkaloids: A smaller class of alkaloids with a unique fused ring system, exemplified by magallanesine.

Indolocarbazoles: The Staurosporine Story

Discovery and Biological Activity

Staurosporine was first isolated in 1977 from the bacterium Streptomyces staurosporeus.[3] It is a potent, ATP-competitive, and non-selective inhibitor of a wide range of protein kinases, exhibiting IC50 values in the low nanomolar range.[6][7] This broad-spectrum kinase inhibition is the basis for its potent cytotoxic and pro-apoptotic activities against various cancer cell lines.[8]

Table 1: Protein Kinase Inhibitory Activity of Staurosporine

| Protein Kinase | IC50 (nM) |

| Protein Kinase C (PKC) | 0.7 - 6 |

| Protein Kinase A (PKA) | 7 - 15 |

| p60v-src Tyrosine Kinase | 6 |

| CaM Kinase II | 20 |

| c-Fgr | 2 |

| Phosphorylase Kinase | 3 |

Data sourced from various publications.[6][7][8][9]

Table 2: Cytotoxic Activity of Staurosporine against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Leukemia | 0.029 |

| K562 | Leukemia | 0.021 |

| HeLa | Cervical Cancer | ~1.2 |

| HepG2 | Liver Cancer | ~1.0 |

| SGC-7901 | Gastric Cancer | ~1.5 |

Data compiled from multiple sources.[1][10]

Biosynthesis of Staurosporine

The biosynthesis of the indolocarbazole core of staurosporine originates from two molecules of L-tryptophan.[11] The pathway involves a series of enzymatic transformations, including oxidation, dimerization, cyclization, and glycosylation, to construct the complex hexacyclic aglycone and subsequently attach the sugar moiety.

Caption: Biosynthetic pathway of staurosporine from L-tryptophan.

Synthetic History: Key Strategies

The total synthesis of staurosporine and its aglycone has been a significant challenge and a landmark achievement in organic synthesis, attracting the efforts of numerous research groups. Key strategies often involve the construction of the indolocarbazole core through methods such as palladium-catalyzed cross-coupling reactions, oxidative cyclizations, and nitrene insertions.[1][12] The Wood group's synthesis of the staurosporine aglycone features a key thermal electrocyclization followed by a nitrene insertion.

Caption: Key steps in the Wood synthesis of the staurosporine aglycone.

Macrocyclic Polyketides: The Cytochalasans

Discovery and Biological Activity

The cytochalasans are a large family of fungal metabolites first isolated in the 1960s.[13] Cytochalasin B, one of the most well-studied members, is known for its ability to disrupt the actin cytoskeleton by inhibiting actin polymerization.[14] This activity leads to a variety of cellular effects, including the inhibition of cell division and motility, making it a valuable tool in cell biology research and a potential lead for anticancer drug development.

Table 3: Cytotoxic Activity of Cytochalasin B and D against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Cytochalasin B | MCF-7 | Breast Cancer | 0.2 ± 0.1 |

| Cytochalasin B | SW480 | Colorectal Cancer | 0.6 ± 0.2 |

| Cytochalasin B | A549 | Lung Cancer | 12 - 16 |

| Cytochalasin B | Du-145 | Prostate Cancer | 13 - 19 |

| Cytochalasin D | HeLa | Cervical Cancer | ~0.1 - 0.5 |

| Cytochalasin D | A549 | Lung Cancer | ~0.1 - 0.5 |

Data is indicative and compiled from multiple sources, variations exist based on assay conditions.[6][12][14]

Biosynthesis of Cytochalasans

The biosynthesis of cytochalasans involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) machinery.[15] An amino acid, such as phenylalanine for cytochalasin B, is coupled with a long polyketide chain. A key step in the formation of the characteristic tricyclic core is a late-stage intramolecular Diels-Alder reaction.[4]

Caption: Generalized biosynthetic pathway for cytochalasans.

Synthetic History: The Intramolecular Diels-Alder Approach

The intramolecular Diels-Alder reaction has been a cornerstone in the synthesis of the cytochalasan framework.[4] The syntheses developed by Stork and Thomas are classic examples of this strategy, where a complex acyclic precursor is elegantly cyclized to form the isoindolone core and the macrocycle in a single, stereocontrolled step.[4][16]

Caption: General intramolecular Diels-Alder strategy for cytochalasan synthesis.

Isoindolobenzazocine Alkaloids: Magallanesine

Discovery and Synthesis

Magallanesine was isolated from the Chilean plant Berberis darwinii and represents a rare class of isoindolobenzazocine alkaloids.[13] The total synthesis of magallanesine was achieved by Danishefsky and coworkers. A key feature of their approach is the construction of the isoindole unit followed by an intramolecular aldol condensation to form the eight-membered azocine ring. Due to its rarity, extensive biological data for magallanesine is not as widely available as for staurosporine and the cytochalasans.

Experimental Protocols

This section provides an overview of the methodologies for key transformations in the synthesis of isoindole alkaloids, based on published literature.

Intramolecular Diels-Alder Cyclization for Cytochalasan Core Synthesis (Adapted from Myers and Haidle, 2004)

A solution of the acyclic triene precursor in silylated xylenes is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to yield the tricyclic isoindolone core. The use of silylated glassware is crucial to prevent decomposition of the starting material and product.[3][5]

Reductive Nitrene Insertion for Staurosporine Aglycone Synthesis (Adapted from Wood et al., 1997)

A solution of the 2-nitroarylcarbazole intermediate in a suitable solvent such as 1,2-dichlorobenzene is treated with a reducing agent, typically a phosphite like triethyl phosphite. The reaction mixture is heated to a high temperature to facilitate the in situ generation of the nitrene, which then undergoes cyclization to form the lactam ring of the staurosporinone core. The product is isolated and purified by crystallization or column chromatography.[9]

Danishefsky's Synthesis of Magallanesine: Key Aldol Condensation

The thiophthalimide precursor is treated with a strong base, such as sodium methoxide in methanol, at reflux. This promotes an intramolecular aldol condensation, leading to the formation of the eight-membered ring of magallanesine. The reaction is quenched, and the product is extracted and purified by chromatographic methods.

Conclusion and Future Outlook

The isoindole alkaloids continue to be a fertile ground for discovery in natural products chemistry and drug development. The potent and diverse biological activities of compounds like staurosporine and the cytochalasans have not only provided valuable biological tools but also spurred the development of innovative synthetic methodologies. Future research in this area will likely focus on the discovery of new isoindole alkaloids from unexplored biological sources, the development of more efficient and scalable synthetic routes, and the generation of novel analogs with improved therapeutic indices and target selectivity. The application of modern techniques such as combinatorial biosynthesis and chemoinformatic-guided drug design holds great promise for unlocking the full therapeutic potential of this fascinating class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An enantioselective, modular, and general route to the cytochalasins: synthesis of L-696,474 and cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Publications [johnwoodgroup.com]

- 7. datapdf.com [datapdf.com]

- 8. researchgate.net [researchgate.net]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 11. pnas.org [pnas.org]

- 12. rsc.org [rsc.org]

- 13. Analysis of stereoelectronic properties of camptothecin analogues in relation to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. synarchive.com [synarchive.com]

Unlocking the Therapeutic Potential of cis-Octahydro-1H-isoindole Derivatives: A Technical Guide to Putative Targets and Evaluation Methodologies

For immediate release

This technical guide addresses the therapeutic potential of cis-Octahydro-1H-isoindole derivatives, a scaffold of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential therapeutic targets, detailed experimental protocols for their evaluation, and a summary of relevant data from structurally related compounds to guide future research.

Executive Summary

The cis-octahydro-1H-isoindole core represents a versatile and underexplored scaffold in drug discovery. While direct biological activity data for derivatives of this specific saturated heterocyclic system is limited in publicly available literature, the well-documented and diverse pharmacological activities of the broader isoindole and isoindoline-1,3-dione families provide a strong rationale for investigating its potential. This guide proposes several high-value therapeutic targets for which cis-octahydro-1H-isoindole derivatives may show significant activity. These include enzymes implicated in neurodegenerative diseases, inflammation, and cancer.

To facilitate the exploration of this chemical space, this document provides detailed experimental protocols for the in vitro evaluation of compounds against these proposed targets. Furthermore, quantitative data from structurally related isoindole derivatives are presented to offer a preliminary understanding of potential structure-activity relationships. Finally, key signaling pathways for each proposed target are illustrated to provide a deeper context for their therapeutic relevance.

Proposed Therapeutic Targets for cis-Octahydro-1H-isoindole Derivatives

Based on the established biological activities of structurally related isoindole and isoindoline-1,3-dione compounds, the following therapeutic targets are proposed for the investigation of cis-octahydro-1H-isoindole derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[1] Several isoindoline-1,3-dione derivatives have demonstrated potent inhibitory activity against both enzymes.[1] The nitrogen-containing core of the cis-octahydro-1H-isoindole scaffold provides a key pharmacophoric feature for interaction with the active site of these cholinesterases.

Cyclooxygenase-2 (COX-2)

Selective inhibition of cyclooxygenase-2 (COX-2) is a well-established approach for the treatment of inflammation and pain, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] The isoindole scaffold is present in some compounds with reported COX-2 inhibitory activity.[2][3] Derivatives of cis-octahydro-1H-isoindole could be designed to fit within the COX-2 active site, offering a potential new class of anti-inflammatory agents.

Fibroblast Growth Factor Receptors (FGFRs)

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers, making them an attractive target for oncology drug discovery.[4] Notably, octahydro-isoindole has been mentioned as a scaffold used in the preparation of FGFR inhibitors, suggesting that the cis-octahydro-1H-isoindole core could be a valuable starting point for the development of novel anticancer agents.[4]

Monoamine Oxidase B (MAO-B)

Inhibition of monoamine oxidase B (MAO-B) is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. The isoindole nucleus is a component of various compounds that have been investigated as MAO-B inhibitors. The structural features of cis-octahydro-1H-isoindole derivatives could be exploited to design potent and selective MAO-B inhibitors.

Quantitative Data for Structurally Related Isoindole Derivatives

The following tables summarize the inhibitory activities of various isoindole derivatives against the proposed therapeutic targets. It is important to note that these compounds do not share the exact cis-octahydro-1H-isoindole core, but this data can serve as a valuable reference for guiding the design and synthesis of new derivatives.

Table 1: Inhibitory Activity of Isoindoline-1,3-dione Derivatives against AChE and BuChE

| Compound/Derivative | Target | IC50 (µM) | Reference |

| N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 | [1] |

| para-fluoro substituted N-benzyl pyridinium hybrids | AChE | 2.1 | [5] |

| Isoindolin-1,3-dione-based acetohydrazides | AChE | 0.11 - 0.86 | [6] |

| Isoindolin-1,3-dione-based acetohydrazides | BuChE | 5.7 - 30.2 | [6] |

Table 2: Inhibitory Activity of Isoindole Derivatives against COX-2

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Phar-95239 | COX-2 | 0.82 | 11.36 | [7] |

| T0511-4424 | COX-2 | 0.69 | 12.20 | [7] |

| Zu-4280011 | COX-2 | 0.76 | 20.03 | [7] |

Table 3: Inhibitory Activity of Various Heterocyclic Compounds against FGFRs

| Compound/Derivative | Target | IC50 (nM) | Reference |

| Indazole derivative 9u | FGFR1 | 3.3 | [8] |

| 5-amino-1H-pyrazole-4-carboxamide 10h | FGFR1 | 46 | [9] |

| 5-amino-1H-pyrazole-4-carboxamide 10h | FGFR2 | 41 | [9] |

| 5-amino-1H-pyrazole-4-carboxamide 10h | FGFR3 | 99 | [9] |

Table 4: Inhibitory Activity of Inden-1-amine and Oxadiazin-5(6H)-one Derivatives against MAO-B

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 2,3-dihydro-1H-inden-1-amine L4 | MAO-B | 0.11 | [10] |

| 2,3-dihydro-1H-inden-1-amine L8 | MAO-B | 0.18 | [10] |

| 1,2,4-oxadiazin-5(6H)-one 7c | MAO-B | 0.371 | [3] |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of cis-octahydro-1H-isoindole derivatives against the proposed therapeutic targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[11][12]

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (cis-octahydro-1H-isoindole derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Donepezil or Galantamine)

Procedure:

-

Prepare stock solutions of enzymes, substrates, DTNB, test compounds, and positive control.

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of solvent to the control wells and 10 µL of the positive control to its respective wells.

-

Add 20 µL of the enzyme solution (AChE or BuChE) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BuChE) to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Determine the IC50 value for each test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[7]

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

Procedure:

-

Prepare stock solutions of the enzyme, substrate, cofactors, TMPD, test compounds, and positive control.

-

In a 96-well plate, add 150 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the heme solution to each well.

-

Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of solvent to the control wells and 10 µL of the positive control to its respective wells.

-

Add 10 µL of the COX-2 enzyme solution to each well.

-

Incubate the plate at 37°C for 5 minutes.

-

Add 10 µL of the TMPD solution to each well.

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

-

Immediately measure the absorbance at 590 nm at regular intervals for 5-10 minutes.

-

Calculate the rate of reaction for each well.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the cholinesterase assay.

Fibroblast Growth Factor Receptor (FGFR) Kinase Assay

This assay measures the kinase activity of an FGFR by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide. The remaining ATP is detected using a luciferase-based system, where the light output is inversely proportional to the kinase activity.

Materials:

-

96-well white microplate

-

Luminometer

-

Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)

-

Biotinylated substrate peptide

-

ATP

-

Kinase buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., a known FGFR inhibitor)

Procedure:

-

Prepare stock solutions of the enzyme, substrate, ATP, test compounds, and positive control.

-

In a 96-well plate, add 5 µL of the test compound solution at various concentrations to the sample wells. Add 5 µL of solvent to the control wells and 5 µL of the positive control to its respective wells.

-

Add 10 µL of the FGFR enzyme solution to each well.

-

Add 10 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Luminescence of sample / Luminescence of control)] x 100

-

Determine the IC50 value for each test compound.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay measures the activity of MAO-B by monitoring the conversion of a substrate, such as kynuramine or benzylamine, to its corresponding product.[13] The formation of the product can be measured spectrophotometrically or fluorometrically.

Materials:

-

96-well microplate (UV-transparent for spectrophotometric assays)

-

Spectrophotometer or fluorometer (plate reader)

-

Human recombinant MAO-B enzyme

-

Kynuramine or Benzylamine (substrate)

-

Phosphate buffer (pH 7.4)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Selegiline)

Procedure (using Kynuramine):

-

Prepare stock solutions of the enzyme, kynuramine, test compounds, and positive control.

-

In a 96-well plate, add 180 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of solvent to the control wells and 10 µL of the positive control to its respective wells.

-

Add 10 µL of the MAO-B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the kynuramine solution to each well.

-

Immediately measure the increase in absorbance at 316 nm (due to the formation of 4-hydroxyquinoline) at regular intervals for 20-30 minutes.

-

Calculate the rate of reaction for each well.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the proposed therapeutic targets.

Cholinergic Signaling Pathway

Caption: Cholinergic signaling and points of intervention.

COX-2 Inflammatory Pathway

Caption: COX-2 pathway in inflammation.

FGFR Signaling Pathway in Cancer

Caption: FGFR signaling cascade in cancer.

MAO-B and Dopamine Metabolism

Caption: Role of MAO-B in dopamine metabolism.

Conclusion and Future Directions

The cis-octahydro-1H-isoindole scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. While direct evidence of its biological activity is currently scarce, the established pharmacology of related isoindole structures strongly suggests that derivatives of this core could be potent modulators of key enzymes involved in a range of human diseases. This guide provides a foundational framework for initiating research in this promising area by proposing high-value therapeutic targets, offering detailed protocols for their investigation, and presenting relevant data to inform initial drug design efforts. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of cis-octahydro-1H-isoindole derivatives to elucidate their structure-activity relationships and validate the therapeutic hypotheses presented herein.

References

- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cis-Octahydro-isoindole | 21850-12-4 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

- 11. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of cis-Octahydro-1H-isoindole: A Critical Determinant of Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic structure of cis-octahydro-1H-isoindole serves as a privileged scaffold in medicinal chemistry, most notably as a key component of the anti-diabetic drug mitiglinide. The stereochemical configuration of this core is a paramount determinant of its biological activity, with different stereoisomers exhibiting markedly different pharmacological profiles. This technical guide provides a comprehensive overview of the stereochemistry of cis-octahydro-1H-isoindole, its impact on biological activity, and the experimental methodologies used for its synthesis and evaluation.

The Stereochemical Landscape of cis-Octahydro-1H-isoindole

The cis-fusion of the two rings in octahydro-1H-isoindole gives rise to two chiral centers at the bridgehead carbons (C3a and C7a). This results in the existence of two enantiomers: (3aR,7aS)-octahydro-1H-isoindole and (3aS,7aR)-octahydro-1H-isoindole. The specific spatial arrangement of these centers dictates the overall shape of the molecule and its ability to interact with biological targets.

The profound impact of this stereochemistry is exemplified in the development of mitiglinide, a potent K-ATP channel inhibitor used in the treatment of type 2 diabetes. Mitiglinide incorporates the (3aR,7aS)-octahydro-1H-isoindole moiety, and its high affinity for the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel is critically dependent on this specific configuration. The (3aR,7aS) isomer allows for optimal hydrophobic interactions within the binding pocket of the SUR1 subunit.

While comprehensive studies directly comparing the biological activities of the enantiomers of the unsubstituted cis-octahydro-1H-isoindole are limited in publicly available literature, the data from derivatives consistently underscore the importance of the (3aR,7aS) configuration for desired pharmacological effects.

Quantitative Analysis of Stereoisomer Activity

The following table summarizes the available quantitative data for a derivative of cis-octahydro-1H-isoindole, highlighting the significance of stereochemistry in determining biological activity.

| Compound | Stereochemistry | Target | Assay | Activity (IC50) |

| (+)-(S)-o-FMIT | (S)-configuration at the succinic acid moiety, incorporating the (3aR,7aS)-octahydro-1H-isoindole core | SUR1 | Inhibition of [3H]glyburide binding | 1.8 µM[1] |

This table will be expanded as more specific data on individual stereoisomers of cis-octahydro-1H-isoindole and its direct derivatives becomes available through further research.

Experimental Protocols

Stereoselective Synthesis of (3aR,7aS)-octahydro-1H-isoindole

The enantiomerically pure (3aR,7aS)-octahydro-1H-isoindole can be synthesized via several strategies, including chiral resolution of a racemic mixture or asymmetric synthesis.

1. Synthesis of Racemic cis-Octahydro-1H-isoindole:

A common method involves the reduction of cis-hexahydrophthalimide.

-

Step 1: Imide Formation: cis-1,2-Cyclohexanedicarboxylic anhydride is reacted with a nitrogen source, such as urea or an amine, to form cis-hexahydrophthalimide.

-

Step 2: Reduction: The resulting imide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, such as tetrahydrofuran (THF), to yield racemic cis-octahydro-1H-isoindole.

2. Chiral Resolution:

The racemic mixture can be resolved into its constituent enantiomers using chiral resolving agents.

-

Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, to form diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts, having different physical properties, are separated by fractional crystallization.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated with a base to liberate the pure enantiomers, (3aR,7aS)-octahydro-1H-isoindole and (3aS,7aR)-octahydro-1H-isoindole.

3. Asymmetric Synthesis:

Stereoselective synthetic routes often employ chiral auxiliaries or catalysts to induce facial selectivity in key bond-forming reactions. One conceptual approach involves a diastereoselective hydrogenation of a suitable prochiral precursor.

Biological Evaluation: SUR1 Binding Assay

The affinity of cis-octahydro-1H-isoindole stereoisomers and their derivatives for the SUR1 subunit of the K-ATP channel can be determined using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells expressing the SUR1 subunit.

-

Radioligand: [3H]glyburide (a high-affinity SUR1 ligand).

-

Test compounds (different stereoisomers of cis-octahydro-1H-isoindole derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a microplate, incubate the cell membrane preparation with a fixed concentration of [3H]glyburide and varying concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]glyburide (IC50 value). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

Caption: Stereoselective synthesis of cis-octahydro-1H-isoindole enantiomers.

Caption: Workflow for determining the binding affinity of stereoisomers to SUR1.

Caption: Signaling pathway for mitiglinide-induced insulin secretion.

Conclusion

The stereochemistry of the cis-octahydro-1H-isoindole core is a critical parameter that profoundly influences the biological activity of its derivatives. The (3aR,7aS) configuration is consistently associated with potent pharmacological effects, particularly in the context of K-ATP channel modulation. A thorough understanding of the stereoselective synthesis and biological evaluation of these stereoisomers is essential for the rational design and development of novel therapeutics based on this versatile scaffold. Further research focusing on the systematic evaluation of the individual enantiomers of the parent cis-octahydro-1H-isoindole and its simple derivatives will provide deeper insights into its structure-activity relationship and unlock its full potential in drug discovery.

References

Methodological & Application

Application Notes and Protocols: The Versatility of the cis-Octahydro-1H-isoindole Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals

The cis-octahydro-1H-isoindole hydrochloride scaffold presents a compelling starting point for the design of novel therapeutics. This saturated bicyclic amine offers a rigid, three-dimensional structure that can serve as a valuable building block in medicinal chemistry. Its structural features allow for precise spatial orientation of substituents, making it an attractive core for targeting a variety of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. While specific drug candidates containing the fully saturated cis-octahydro-1H-isoindole core are not extensively documented in publicly accessible literature, the broader isoindoline framework is a well-established pharmacophore found in numerous approved drugs and clinical candidates. This document provides an overview of the applications of related isoindoline scaffolds, along with protocols and data that can guide the utilization of this compound in drug discovery programs.

Therapeutic Potential and Key Applications

The isoindoline scaffold and its derivatives have shown significant promise in a range of therapeutic areas. Analysis of related structures suggests that the cis-octahydro-1H-isoindole core could be particularly valuable in the development of agents targeting the central nervous system (CNS), as well as in oncology and inflammatory diseases.

Central Nervous System Disorders

Derivatives of the closely related 2,3-dihydro-1H-isoindole have been investigated as potent and selective antagonists for the dopamine D3 receptor . The dopamine D3 receptor is a key target in the treatment of neuropsychiatric disorders such as schizophrenia and substance abuse. The rigid nature of the isoindoline scaffold allows for the precise positioning of pharmacophoric elements necessary for high-affinity binding to the receptor.

Oncology

Recent patent literature has disclosed the use of the octahydro-1H-isoindole moiety in the design of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anti-cancer agents. Additionally, the octahydro-1H-isoindole scaffold has been included in patent applications for Histone Deacetylase 6 (HDAC6) inhibitors , which are being explored for the treatment of cancers and neurodegenerative diseases.

Inflammatory Diseases

The isoindoline-1,3-dione scaffold, a more oxidized relative of octahydro-1H-isoindole, is a well-known pharmacophore in anti-inflammatory drug discovery. Derivatives of this scaffold have been shown to inhibit cyclooxygenase (COX) enzymes , which are key mediators of inflammation and pain. This suggests that derivatives of cis-octahydro-1H-isoindole could also be explored for their anti-inflammatory potential.

Cholinesterase Inhibition

Isoindoline-1,3-dione derivatives have also been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aimed at increasing the levels of the neurotransmitter acetylcholine in the brain.

Quantitative Data on Isoindoline-Based Compounds

The following tables summarize the pharmacological data for derivatives of scaffolds structurally related to cis-octahydro-1H-isoindole. This data provides a valuable reference for the potential potency of compounds that can be designed using the cis-octahydro-1H-isoindole core.

Table 1: Dopamine D3 Receptor Antagonist Activity of a 2,3-Dihydro-1H-isoindole Derivative

| Compound ID | Scaffold | Target | Assay | pKi | Oral Bioavailability (%) | t1/2 (h) |

| 19 | 5-substituted-2,3-dihydro-1H-isoindole | Dopamine D3 Receptor | Radioligand Binding | 8.3 | 77 | 5.2 |

Data from: Bioorg Med Chem Lett. 2001 Mar 12;11(5):685-8.[1]

Table 2: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives

| Compound ID | Scaffold | Target | IC50 (µM) |

| Derivative I | 1-H-isoindole-1,3(2H)-dione with phenylpiperazine | Acetylcholinesterase (AChE) | 1.12 |

| Derivative III | 1-H-isoindole-1,3(2H)-dione with diphenylmethylpiperazine | Butyrylcholinesterase (BuChE) | 21.24 |

Data from: A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.

Table 3: Cyclooxygenase (COX) Inhibitory Activity of N-Substituted 1H-Isoindole-1,3(2H)-dione Derivatives

| Compound | Scaffold | Target | % Inhibition (10 µM) |

| Compound B | N-aryl piperazine-alkyl 1H-isoindole-1,3(2H)-dione | COX-2 | > Meloxicam |

| Compound D | N-aryl piperazine-alkyl 1H-isoindole-1,3(2H)-dione | COX-1 | > Meloxicam |

Data from: A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.[2][3][4]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives based on isoindoline-related scaffolds. These can be adapted for the derivatization of this compound.

General Protocol for N-Alkylation of cis-Octahydro-1H-isoindole

This protocol describes a general method for the derivatization of the secondary amine of cis-octahydro-1H-isoindole.

Workflow for N-Alkylation of cis-Octahydro-1H-isoindole

Caption: General workflow for the N-alkylation of cis-octahydro-1H-isoindole.

Materials:

-

This compound

-

Alkylating agent (e.g., benzyl bromide, substituted alkyl halides)

-

Base (e.g., potassium carbonate, triethylamine)

-

Anhydrous solvent (e.g., dimethylformamide, acetonitrile)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of this compound in the chosen anhydrous solvent, add the base (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to liberate the free amine.

-

Add the alkylating agent (1-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of cholinesterases.

Workflow for Ellman's Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2020056132A1 - Novel fgfr inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: cis-Octahydro-1H-isoindole in Asymmetric Catalysis

Introduction